1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
Overview
Description
1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It features a cyclopropane ring attached to a pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of pyridine-2-carboxylic acid with diazomethane under acidic conditions to form the cyclopropane ring. Industrial production methods may involve more scalable processes, such as the use of palladium-catalyzed cyclopropanation reactions, which offer higher yields and better control over reaction conditions .
Chemical Reactions Analysis
1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate binding to active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride can be compared with similar compounds such as:
2-Pyridin-2-yl-cyclopropanecarboxylic acid: Similar structure but lacks the hydrochloride component, affecting its solubility and reactivity.
1-(2-Fluorophenyl)cyclopropanecarboxylic acid: Contains a fluorine atom, which can alter its electronic properties and reactivity.
1-Phenyl-1-cyclopropanecarboxylic acid: Features a phenyl ring instead of a pyridine ring, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVMHFIKMBENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717814 | |
Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-23-9 | |
Record name | 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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